molecular formula C19H17NO2S B15038772 N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]propanamide

N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]propanamide

Cat. No.: B15038772
M. Wt: 323.4 g/mol
InChI Key: MWJVBZKKCFJVFN-ATVHPVEESA-N
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Description

N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes a benzothiophene moiety and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE typically involves the condensation of 4-methylphenylamine with a benzothiophene derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE can be compared with other similar compounds, such as:

  • N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}ACETAMIDE
  • N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BUTANAMIDE

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amide group. The uniqueness of N-(4-METHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE lies in its specific combination of functional groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide

InChI

InChI=1S/C19H17NO2S/c1-3-18(21)20(14-10-8-13(2)9-11-14)12-17-19(22)15-6-4-5-7-16(15)23-17/h4-12H,3H2,1-2H3/b17-12-

InChI Key

MWJVBZKKCFJVFN-ATVHPVEESA-N

Isomeric SMILES

CCC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=C(C=C3)C

Canonical SMILES

CCC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=C(C=C3)C

Origin of Product

United States

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